molecular formula C19H24N2O4S2 B2597544 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2380178-96-9

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2597544
CAS No.: 2380178-96-9
M. Wt: 408.53
InChI Key: HOVMGYSYXGNQTG-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a carboxamide group. The compound also contains a thiophene ring attached to a phenyl group, which is further connected to a hydroxyethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methanesulfonyl Group: Methanesulfonyl chloride is reacted with the piperidine ring in the presence of a base like triethylamine to introduce the methanesulfonyl group.

    Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

    Formation of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction involving an appropriate alkyl halide.

    Attachment of the Thiophene-Phenyl Moiety: The thiophene-phenyl moiety is synthesized separately and then coupled to the hydroxyethyl group through a suitable coupling reaction, such as a Suzuki coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Triethylamine as a base, various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide: shares similarities with other piperidine derivatives, thiophene-containing compounds, and sulfonyl-substituted molecules.

    Thiophene derivatives: Known for their biological activities and used in various pharmaceutical applications.

    Piperidine derivatives: Commonly found in many drugs and bioactive molecules.

    Sulfonyl-containing compounds: Often used as intermediates in organic synthesis and in the development of pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-27(24,25)21-10-8-16(9-11-21)19(23)20-13-17(22)14-4-6-15(7-5-14)18-3-2-12-26-18/h2-7,12,16-17,22H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMGYSYXGNQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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